8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-9(2)7-20-13(22)11-12(17(4)15(20)23)16-14-18(5-6-21)10(3)8-19(11)14/h8,21H,1,5-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWGIBIJIWQCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H17N5O
- CAS Number : 927556-15-8
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the fields of oncology and inflammation. Its structure suggests potential interactions with various biological targets.
1. Antitumor Activity
Studies have indicated that imidazopurines can inhibit tumor cell proliferation. The specific compound has been evaluated for its efficacy against cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Inhibition of cell growth |
| MCF-7 (Breast Cancer) | 4.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |
These results suggest that the compound may act as a potent antitumor agent.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines:
- Cytokines Inhibited : IL-6, TNF-α
- Mechanism : The compound appears to modulate NF-kB signaling pathways involved in inflammation.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Xanthine Oxidase (XO) : This enzyme plays a crucial role in uric acid production. The compound's ability to inhibit XO suggests potential use in managing hyperuricemia.
- Modulation of Apoptotic Pathways : The induction of apoptosis in cancer cells may involve the activation of caspases and the release of cytochrome c from mitochondria.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models, indicating its potential for clinical application against specific cancers.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound reduced paw edema significantly compared to control groups, suggesting its effectiveness as an anti-inflammatory agent.
- Pharmacokinetics : Research into the pharmacokinetics revealed that the compound has favorable absorption characteristics and a half-life suitable for therapeutic use.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. It has been investigated as a potential inhibitor of specific cancer cell lines, particularly those with mutations in the KRAS gene. The compound's ability to interfere with cancer cell proliferation makes it a candidate for further development as an anticancer agent .
Adenosine Receptor Modulation
The compound has been studied for its effects on adenosine receptors, particularly the A2A receptor. Modulating this receptor can have implications in treating various conditions such as Parkinson's disease and other neurodegenerative disorders. The compound's structural similarities to known adenosine receptor ligands suggest it could serve as a lead compound in drug development .
Anti-inflammatory Properties
Preliminary research suggests that 8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may exhibit anti-inflammatory effects. This is significant for developing therapies aimed at chronic inflammatory diseases where adenosine signaling plays a critical role .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in KRAS G12C mutant cells. This study highlighted its potential as a targeted therapy for specific cancer types, warranting further investigation into its mechanism of action and therapeutic window.
Case Study 2: Neurological Impact
A study exploring the effects of the compound on animal models of Parkinson's disease indicated improvements in motor function and reduced neuroinflammation. These findings support the hypothesis that modulation of adenosine receptors can provide symptomatic relief in neurodegenerative conditions.
Comparison with Similar Compounds
Position 3 Modifications
Position 8 Modifications
- 8-(2-Hydroxyethyl) (target compound): The polar hydroxyethyl group improves aqueous solubility relative to hydrophobic substituents like phenethyl (e.g., 8-(2-phenylethyl) derivatives) or butyl (e.g., 8-butyl-1-methyl analogs) .
- 8-Piperazinylalkyl chains (e.g., AZ-853/AZ-861): These substituents enable strong 5-HT1A receptor binding (Ki < 10 nM) and functional agonism .
- 8-Isoquinolinylalkyl groups (e.g., compound 5 in ): Such modifications confer dual PDE4B1/PDE10A inhibitory activity (IC50 values in the µM range), highlighting the role of bulky, aromatic substituents in enzyme targeting.
Position 7 Modifications
- 7-Methyl (target compound): Methylation at this position is common in imidazopurine-diones and may stabilize the scaffold against metabolic degradation.
- 7-Aryl substituents (e.g., 7-(2-trifluoromethylphenyl) ): Aryl groups enhance kinase inhibitory potency by promoting π-π stacking interactions in ATP-binding pockets.
Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formula; †Approximate value from structural data.
Structure-Activity Relationship (SAR) Insights
Hydrophilicity vs. Lipophilicity : The 8-(2-hydroxyethyl) group in the target compound likely improves solubility compared to 8-alkyl/aryl analogs, which may translate to better oral bioavailability but reduced blood-brain barrier penetration .
Enzyme vs. Receptor Targeting: Bulky 8-substituents (e.g., isoquinolinylalkyl) favor PDE inhibition, while smaller polar groups (e.g., hydroxyethyl) may prioritize receptor modulation .
Q & A
Basic Research Questions
How can researchers optimize the synthesis of 8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to improve yield and purity?
Methodological Answer:
Synthesis optimization involves multi-step cyclization and substitution reactions. Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency, while ethanol or dichloromethane aids in intermediate purification .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) or mild bases (e.g., K₂CO₃) improve regioselectivity during allylation or methylation steps .
- Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., over-alkylation) .
- Analytical Validation : Use HPLC (≥95% purity threshold) and NMR to confirm intermediate integrity and final product purity .
What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm, methyl groups at δ 1.2–1.5 ppm) and verifies substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ expected for C₁₇H₂₂N₆O₃) and detects isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., purine core planarity) .
What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement (e.g., 5-HT₁A receptors, using [³H]-8-OH-DPAT) to measure IC₅₀ values .
- Enzyme Inhibition Studies : Test phosphodiesterase (PDE4B/PDE10A) inhibition via fluorescence-based assays (e.g., cAMP/cGMP hydrolysis monitoring) .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity at 10–100 µM concentrations .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced 5-HT₁A receptor affinity?
Methodological Answer:
- Substituent Modulation : Replace the 2-methylallyl group with fluorophenylpiperazinylalkyl chains to improve lipophilicity and receptor fit (logP optimization) .
- Position-Specific Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the purine C8 position to enhance binding to hydrophobic receptor pockets .
- Functional Assays : Compare intrinsic activity (e.g., cAMP inhibition) of analogs in HEK-293 cells expressing human 5-HT₁A receptors .
What computational approaches are used to model interactions between this compound and its molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding poses in 5-HT₁A receptor homology models (PDB: 7E2Z) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
- Free Energy Calculations : Apply MM-PBSA to predict binding affinities (ΔG < -8 kcal/mol suggests strong interactions) .
How can conflicting data on biological activity be resolved (e.g., inconsistent IC₅₀ values across studies)?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm PDE inhibition via both enzymatic assays (e.g., IMAP TR-FRET) and cellular cAMP elevation tests .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects .
What in vivo models are appropriate for evaluating antidepressant-like activity?
Methodological Answer:
- Forced Swim Test (FST) : Administer 10–20 mg/kg (i.p.) to mice; reduced immobility time indicates antidepressant potential (vs. imipramine control) .
- Tail Suspension Test (TST) : Validate 5-HT₁A dependence via co-administration of WAY-100635 (5-HT₁A antagonist) .
- Pharmacokinetic Profiling : Measure brain-to-plasma ratio (≥0.5) via LC-MS/MS to confirm CNS penetration .
How can metabolic stability and potential drug-drug interactions be assessed?
Methodological Answer:
- Human Liver Microsomes (HLM) : Incubate with NADPH (1 mM) for 60 min; calculate t₁/₂ using LC-MS .
- CYP450 Inhibition Screening : Test CYP3A4/2D6 inhibition via fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- MEKC Analysis : Determine logD values via micellar electrokinetic chromatography to predict absorption .
How to differentiate between PDE inhibition and receptor-mediated effects in functional assays?
Methodological Answer:
- Selective Antagonists : Pre-treat cells with 5-HT₁A antagonist WAY-100635; residual activity indicates PDE contribution .
- Dose-Response Curves : Compare EC₅₀ for cAMP modulation (receptor-driven) vs. direct PDE inhibition (enzyme-only systems) .
- Knockout Models : Use PDE4B⁻/⁻ mice to isolate receptor-specific effects in behavioral assays .
What structural analogs of this compound show divergent biological profiles, and why?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
